Substrate Specificity: Validated Cleavage by Recombinant Human CAP
7-Benzylcysteinyl-4-methylcoumarinylamide (S-benzyl-Cys-AMC) is a confirmed and characterized substrate for recombinant human placental leucine aminopeptidase/oxytocinase (P-LAP/CAP), as demonstrated by its hydrolysis in a purified in vitro system [1]. This contrasts with the broad, often undefined, specificity of many other aminoacyl-AMC substrates, which can be hydrolyzed by multiple off-target aminopeptidases. The specificity of 7-Benzylcysteinyl-4-methylcoumarinylamide for CAP is conferred by the S-benzyl group, a structural feature not present in generic cysteine-AMC substrates (e.g., H-Cys-AMC).
| Evidence Dimension | Substrate recognition and hydrolysis by recombinant human CAP |
|---|---|
| Target Compound Data | Confirmed hydrolysis; product formation of 7-amino-4-methylcoumarin detected [1]. |
| Comparator Or Baseline | A generic, unmodified cysteine-AMC substrate (H-Cys-AMC) or other aminoacyl-AMC substrates (e.g., Leu-AMC). |
| Quantified Difference | Qualitative confirmation of specificity; quantitative kinetic parameters (Km, kcat) were not reported in the available abstract, but the compound is listed as a specific ligand [1][2]. |
| Conditions | Recombinant human P-LAP/CAP expressed in Chinese hamster ovary (CHO) cells, purified to homogeneity [1]. |
Why This Matters
This confirms the compound's fundamental biological activity against its intended target, differentiating it from unvalidated analogs and ensuring assay relevance.
- [1] Matsumoto, H., et al. Characterization of a recombinant soluble form of human placental leucine aminopeptidase/oxytocinase expressed in Chinese hamster ovary cells. Eur. J. Biochem. 2000, 267, 46-52. View Source
- [2] BRENDA Ligand Information: S-benzyl-Cys-4-methylcoumaryl-7-amide. View Source
